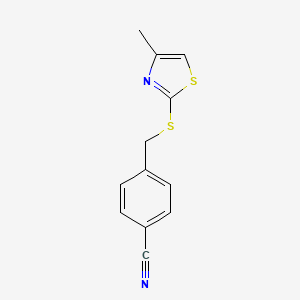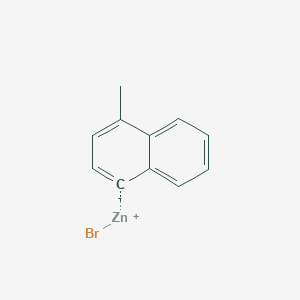![molecular formula C11H13ClFNO B14884270 [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride is a chemical compound with the molecular formula C11H14ClFNO·HCl. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the 4-(4-chloro-2-fluorophenyl) Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with the 4-(4-chloro-2-fluorophenyl) group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but typically include key enzymes and receptors involved in cellular signaling and metabolism .
相似化合物的比较
Similar Compounds
Similar compounds to 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride include:
3-pyrrolidinemethanol, 4-(4-chlorophenyl)-, hydrochloride: Lacks the fluorine atom.
3-pyrrolidinemethanol, 4-(4-fluorophenyl)-, hydrochloride: Lacks the chlorine atom.
3-pyrrolidinemethanol, 4-(4-chloro-2-methylphenyl)-, hydrochloride: Contains a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets .
属性
分子式 |
C11H13ClFNO |
|---|---|
分子量 |
229.68 g/mol |
IUPAC 名称 |
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13ClFNO/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10+/m0/s1 |
InChI 键 |
QDJOTQAOTNWMDE-OIBJUYFYSA-N |
手性 SMILES |
C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO |
规范 SMILES |
C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


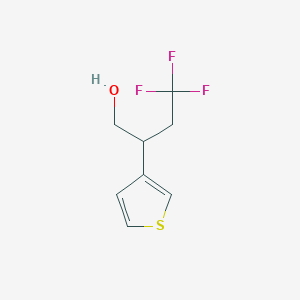
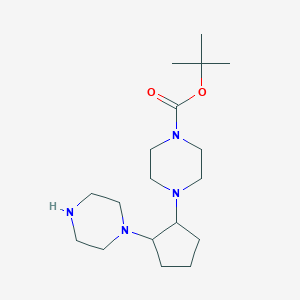
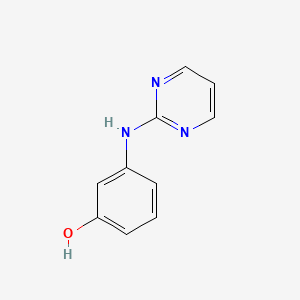
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
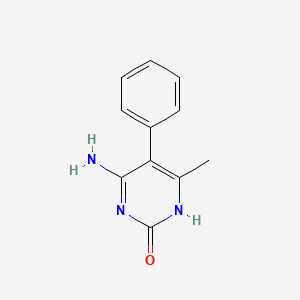

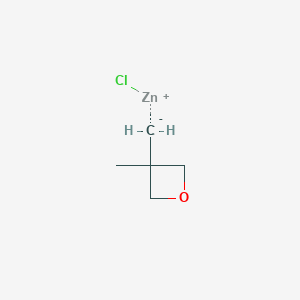
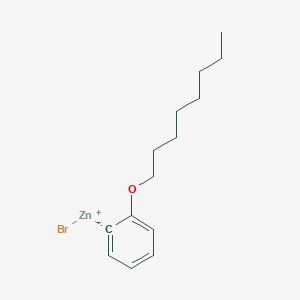
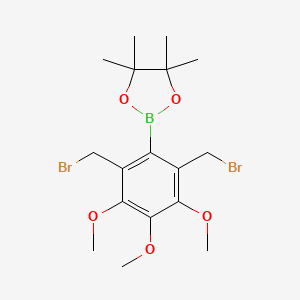
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)
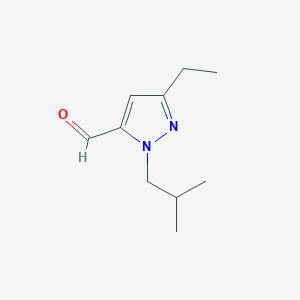
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
